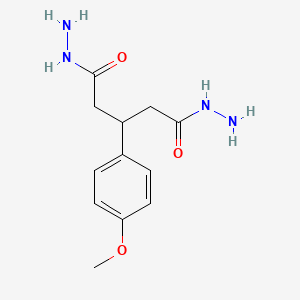

3-(4-Methoxyphenyl)pentanedihydrazide

Description

3-(4-Methoxyphenyl)pentanedihydrazide is a hydrazide derivative featuring a pentanedihydrazide backbone substituted with a 4-methoxyphenyl group. The presence of the methoxyphenyl moiety is critical, as it enhances electron-donating capacity and influences solubility and metabolic stability . Hydrazides, in general, are valued for their ability to form stable complexes and participate in hydrogen bonding, which contributes to their diverse applications in medicinal chemistry .

Properties

CAS No. |

72976-18-2 |

|---|---|

Molecular Formula |

C12H18N4O3 |

Molecular Weight |

266.30 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)pentanedihydrazide |

InChI |

InChI=1S/C12H18N4O3/c1-19-10-4-2-8(3-5-10)9(6-11(17)15-13)7-12(18)16-14/h2-5,9H,6-7,13-14H2,1H3,(H,15,17)(H,16,18) |

InChI Key |

MMMGIAVGVWGADE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pentanedihydrazide typically involves the reaction of 4-methoxybenzaldehyde with pentanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)pentanedihydrazide may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The process may also include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pentanedihydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced forms, such as hydrazines or amines.

Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-Methoxyphenyl)pentanedihydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural or functional similarities with 3-(4-Methoxyphenyl)pentanedihydrazide:

Key Observations:

- KAD-7 shares the 4-methoxyphenyl group and hydrazide functionality, but its acrylohydrazide backbone differs in conjugation length and rigidity compared to the pentanedihydrazide chain of the target compound. This structural variation may influence antioxidant efficacy, as KAD-7 demonstrated 75–85% DPPH scavenging at 100 μM .

- MMPP, while lacking a hydrazide group, incorporates a methoxyphenyl propenyl chain linked to a phenolic core. Its enhanced anti-arthritic activity (compared to predecessors) is attributed to improved solubility and reduced toxicity, highlighting the importance of substituent positioning for drug-likeness .

- Compound 4 and dihydropyridazinone derivatives emphasize the role of heterocyclic systems in modulating bioactivity, though their mechanisms diverge due to sulfur incorporation and ring strain .

Physicochemical and Pharmacokinetic Properties

- Solubility : MMPP’s design addressed poor solubility in earlier analogs by introducing a propenyl linker, achieving logP values compatible with oral bioavailability . In contrast, hydrazides like KAD-7 may face solubility challenges due to planar conjugation and hydrogen-bonding capacity .

- Toxicity: The dichlorobenzylidene group in KAD-7 could increase toxicity risks, whereas MMPP’s methoxyphenyl-propenyl-phenol structure reduced hepatotoxicity in murine models .

- Stability : Hydrazides are prone to hydrolysis under acidic conditions, necessitating structural modifications (e.g., bulky substituents) to enhance stability. This is evident in Compound 4’s synthesis, where a thioether linkage improves resistance to metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.